CCPA is a small molecule compound that belongs to the piperidine carboxamide class of compounds. It has a molecular formula of C16H20N4O2 and a molecular weight of 308.4 g/mol. CCPA is a potent and selective 5-HT1A receptor agonist that has been shown to have significant anxiolytic and antidepressant activity in preclinical models. The compound was first synthesized in the 1990s and since then it has been the subject of extensive research in the field of neuroscience.
CCPA is a white solid that is insoluble in water and soluble in organic solvents. It has a melting point of 232-234℃ and a boiling point of 554.8℃ at 760mmHg. The compound has a logP value of 1.75, indicating that it has moderate lipophilicity. CCPA has an H-bond donor count of 2 and an H-bond acceptor count of 5. It has no rotatable bonds and has a polar surface area of 67.26 Å2.
CCPA can be synthesized by reacting 3-chloro-1-cyclopropyl-1-methylurea with 5-cyanopyrimidine in the presence of a base, followed by a reaction with piperidin-3-carboxylic acid. The compound can be further purified using column chromatography. CCPA has been characterized using various techniques, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.
Several analytical methods have been developed for the detection and quantification of CCPA in various matrices. These methods include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).
CCPA has been shown to have significant anxiolytic and antidepressant activity in various preclinical models. It exerts its pharmacological effects by selectively binding to and activating the 5-HT1A receptor. The compound has also been shown to have neuroprotective properties and may be effective in the treatment of neurodegenerative disorders such as Alzheimer's disease.
CCPA has been shown to be well-tolerated in preclinical studies and no significant toxicity has been reported. However, further studies are needed to assess the long-term safety and toxicity of the compound.
CCPA has several applications in scientific experiments, including its use as a tool compound for studying the function of the 5-HT1A receptor, as a potential treatment for anxiety and depression, and as a neuroprotective agent.
The current state of research on CCPA is focused on investigating its therapeutic potential in the treatment of various neurological and psychiatric disorders, including anxiety, depression, and Alzheimer's disease. Several preclinical studies have shown promising results, and clinical trials are currently underway to evaluate the safety and efficacy of the compound in humans.
CCPA has potential implications in various fields of research and industry, including pharmaceuticals, neuroscience, and drug discovery. The compound can be used as a lead compound for the development of novel drugs that target the 5-HT1A receptor, and it may have applications in the treatment of various neurological and psychiatric disorders.
Despite its potential therapeutic benefits, CCPA has several limitations, including its poor aqueous solubility and low bioavailability. Further research is needed to develop more efficient delivery systems and improve the compound's pharmacokinetic properties. Future directions for research on CCPA include investigating its neuroprotective properties in animal models of neurodegenerative disorders, optimizing its therapeutic potential in the treatment of anxiety and depression, and developing more efficient delivery systems for the compound. In conclusion, CCPA is a small molecule compound that has significant potential in the field of neuroscience and drug discovery. Its selective binding to and activation of the 5-HT1A receptor make it a promising therapeutic candidate for the treatment of neurological and psychiatric disorders. Further research is needed to optimize its pharmacological properties and investigate its potential implications in various fields of research and industry.
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